

# Technical Guide: N-(3-iodopyridin-2-yl)pivalamide

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## Compound of Interest

Compound Name: *N*-(3-iodopyridin-2-yl)pivalamide

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## Introduction

**N-(3-iodopyridin-2-yl)pivalamide** is a halogenated pyridine derivative. Halogenated pyridines are an important class of heterocyclic compounds frequently utilized as building blocks in medicinal chemistry and materials science. The presence of an iodine atom at the 3-position of the pyridine ring offers a versatile handle for further chemical modifications, such as cross-coupling reactions, while the pivalamide group at the 2-position can influence the molecule's steric and electronic properties, as well as its metabolic stability. This technical guide provides an overview of the synthesis and known properties of **N-(3-iodopyridin-2-yl)pivalamide**.

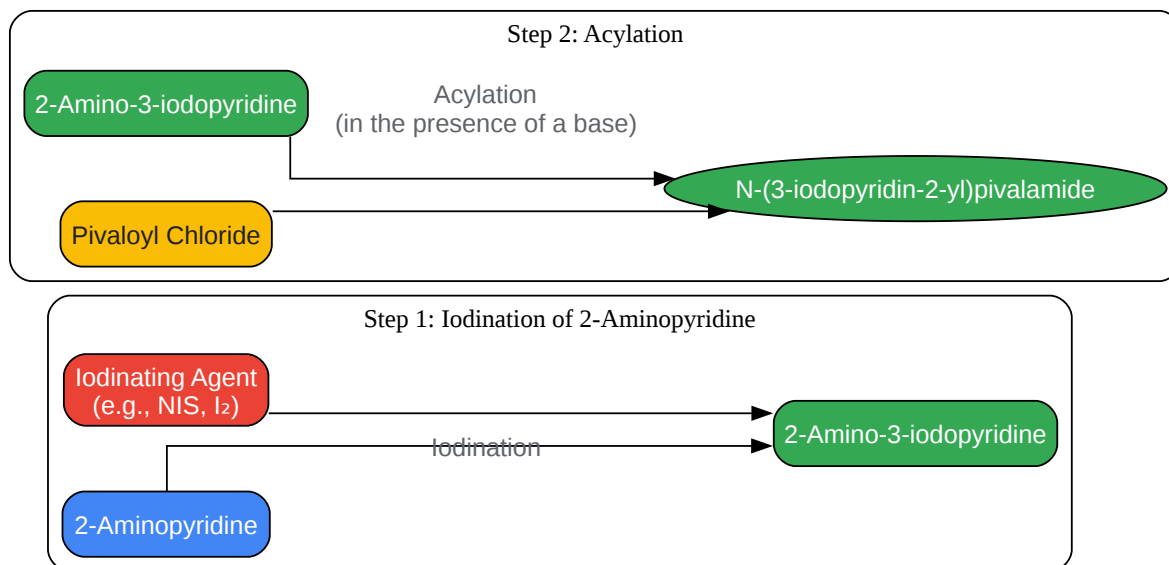
## Chemical Identity

Property	Value
IUPAC Name	N-(3-iodopyridin-2-yl)pivalamide
CAS Number	113975-31-8[1]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> IN <sub>2</sub> O[1]
Molecular Weight	304.13 g/mol
Appearance	Not specified in available literature
Purity	Typically >95% for commercially available samples[1]
Storage	Sealed refrigeration is recommended[1]

## Synthesis

A detailed experimental protocol for the synthesis of **N-(3-iodopyridin-2-yl)pivalamide** is not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds, such as N-(2-bromopyridin-3-yl)pivalamide. The proposed synthesis involves the acylation of 2-amino-3-iodopyridine with pivaloyl chloride.

## Experimental Workflow: Proposed Synthesis



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Caption: Proposed two-step synthesis of **N-(3-iodopyridin-2-yl)pivalamide**.

## Detailed Methodologies

### Step 1: Synthesis of 2-Amino-3-iodopyridine (Precursor)

While a specific protocol for the direct synthesis of 2-amino-3-iodopyridine was not found, a general method for the iodination of aminopyridines can be adapted. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine involves the treatment of 2-amino-5-bromopyridine with potassium iodate and potassium iodide in sulfuric acid. A similar approach using 2-aminopyridine as the starting material is conceivable.

### Step 2: Synthesis of **N-(3-iodopyridin-2-yl)pivalamide**

Based on the synthesis of N-(2-bromopyridin-3-yl)pivalamide, the following protocol is proposed:

- Dissolve 2-amino-3-iodopyridine in a suitable aprotic solvent, such as dichloromethane (DCM), under an inert atmosphere.
- Add a non-nucleophilic base, such as triethylamine, to the solution.
- Cool the reaction mixture in an ice bath.
- Slowly add a solution of pivaloyl chloride in the same solvent.
- Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent.
- Dry the combined organic layers over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific reaction conditions, including stoichiometry, temperature, and reaction time.

## Characterization Data

No specific characterization data, such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, or mass spectrometry data for **N-(3-iodopyridin-2-yl)pivalamide**, was available in the reviewed literature. For researchers synthesizing this compound, standard analytical techniques should be employed to confirm its identity and purity.

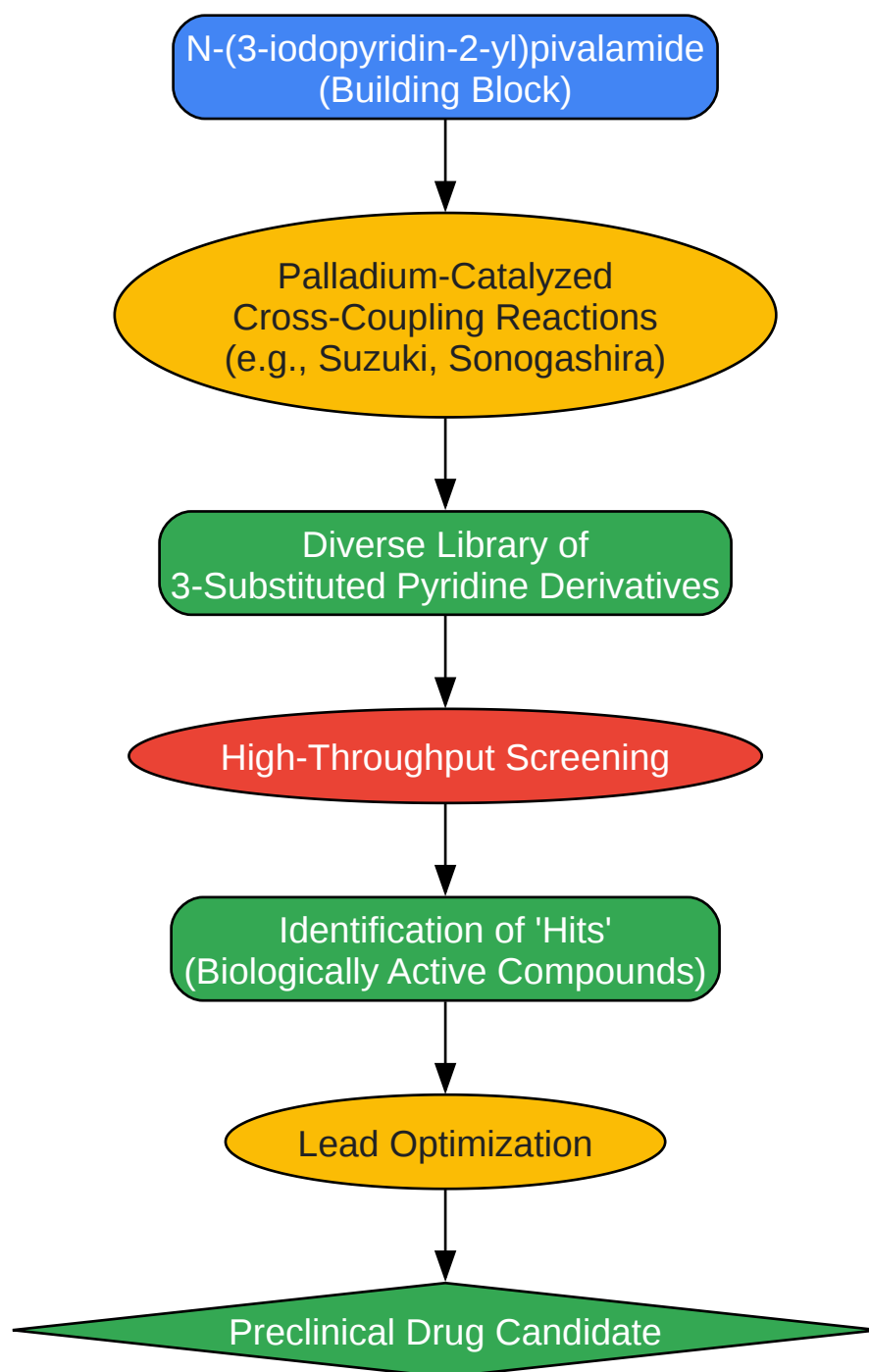
## Applications in Research and Development

**N-(3-iodopyridin-2-yl)pivalamide** is primarily classified as a medical intermediate. The iodopyridine moiety is a key structural feature in many biologically active compounds. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions allow for the facile introduction of various substituents at the 3-position of the pyridine ring, enabling the synthesis of diverse chemical libraries for drug discovery programs.

## Potential Signaling Pathway Involvement

Given the prevalence of the pyridine scaffold in drug design, derivatives of **N-(3-iodopyridin-2-yl)pivalamide** could potentially interact with a wide range of biological targets. Pyridine-containing molecules have been shown to act as, for example, kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and enzyme inhibitors. However, without specific biological data for this compound, any discussion of its involvement in signaling pathways remains speculative.

## Logical Relationship for Drug Discovery Workflow



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Caption: Drug discovery workflow utilizing **N-(3-iodopyridin-2-yl)pivalamide**.

## Conclusion

**N-(3-iodopyridin-2-yl)pivalamide** represents a valuable, yet underexplored, chemical entity for synthetic and medicinal chemistry. Its utility as a building block for creating diverse molecular libraries is clear from a chemical standpoint. However, a significant gap exists in the publicly available literature regarding its detailed synthesis, characterization, and biological activity. Further research into this compound is warranted to fully elucidate its potential in drug discovery and other applications.

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## References

- 1. N-(3-Iodopyridin-2-yl)pivalamide, CasNo.113975-31-8 Bide Pharmatech Ltd China (Mainland) [[bidepharmatech.lookchem.com](http://bidepharmatech.lookchem.com)]
- To cite this document: BenchChem. [Technical Guide: N-(3-iodopyridin-2-yl)pivalamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b046723#n-3-iodopyridin-2-yl-pivalamide-iupac-name>]

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